REACTION_CXSMILES
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[F:1][C:2]([F:10])([F:9])[C:3]([C:5]([F:8])([F:7])[F:6])=[O:4].[CH3:11][OH:12]>>[CH3:11][O:12][C:3]([OH:4])([C:5]([F:8])([F:7])[F:6])[C:2]([F:10])([F:9])[F:1]
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Name
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|
Quantity
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18.86 g
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Type
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reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
1.82 g
|
Type
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reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
the reaction mixture was distilled under a reduced pressure
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Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(F)(F)F)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |